PARP-1 Inhibitory Activity Range of Pyrazolo[1,5-a]quinazolin-5(4H)-one Scaffold vs. 2-Methyl Derivative
The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold has been validated as a potent PARP-1 inhibitor class, with optimized derivatives achieving low nanomolar potency (IC50 values in the low nanomolar range) when appropriately substituted at the 3-position of the pyrazole ring [1]. The 2-methyl derivative (target compound) represents the minimal core structure with the essential 5-carbonyl pharmacophore but lacks the 3-position substitution that drives potency optimization. This positions the 2-methyl derivative as the optimal starting scaffold for medicinal chemistry campaigns requiring systematic SAR exploration rather than a pre-optimized lead compound. The presence of the 2-methyl group provides a defined substitution point that does not interfere with the critical 5-carbonyl, while leaving the potency-modulating 3-position available for further functionalization—a synthetic advantage over 3-substituted analogs that would require de novo scaffold construction for SAR studies.
| Evidence Dimension | PARP-1 inhibitory activity and scaffold suitability |
|---|---|
| Target Compound Data | 2-methyl substitution; 5-position carbonyl intact; 3-position unsubstituted (available for functionalization) |
| Comparator Or Baseline | Optimized 3-substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones: low nanomolar PARP-1 IC50 |
| Quantified Difference | Orders of magnitude difference in PARP-1 potency; difference of ~3 orders of magnitude in GABAA receptor binding between 5-unsubstituted (Ki = 834.7 nM) and optimized derivatives (Ki = 0.27 nM) as class reference [2] |
| Conditions | Enzymatic PARP-1 inhibition assays; GABAA receptor binding assays |
Why This Matters
This compound is the appropriate procurement choice for laboratories initiating SAR campaigns on this scaffold, providing an unoptimized core with defined substitution at the 2-position that preserves the essential 5-carbonyl pharmacophore while leaving the critical 3-position available for systematic functionalization.
- [1] Orvieto F, Branca D, Giomini C, et al. Identification of substituted pyrazolo[1,5-a]quinazolin-5(4H)-one as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorg Med Chem Lett. 2009;19(15):4196-4200. View Source
- [2] Guerrini G, Ciciani G, Crocetti L, et al. Identification of a new pyrazolo[1,5-a]quinazoline ligand highly affine to γ-aminobutyric type A (GABAA) receptor subtype with anxiolytic-like and antihyperalgesic activity. J Med Chem. 2017;60:9691-9702. View Source
